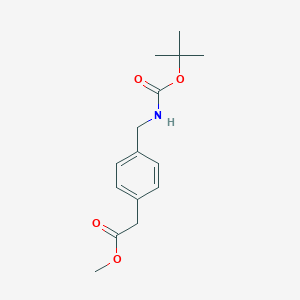

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Description

Properties

IUPAC Name |

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLXTJZZNBYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625316 | |

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191871-32-6 | |

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride under basic conditions. For example, 4-((methoxycarbonyl)methyl)benzylamine reacts with Boc₂O in tetrahydrofuran (THF) containing triethylamine, yielding the protected carbamate. This method, adapted from analogous syntheses, achieves moderate yields (~37%) and requires purification via flash chromatography.

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Base : Triethylamine (1.1 equiv)

-

Temperature : 20°C

-

Time : 1 hour

Sequential Methylation and Boc Protection

In cases where N-methylation precedes protection, sodium hydride facilitates alkylation with methyl iodide. Subsequent Boc protection under similar conditions ensures selective derivatization. This approach, though less common for the target compound, is effective for structurally related N-methylamino derivatives.

Introduction of the Methoxycarbonylmethyl Group

Alkylation of Benzyl Halides

4-Bromomethylbenzoic acid methyl ester serves as a key intermediate. Nucleophilic substitution with sodium methoxide introduces the methoxycarbonyl group, though competing elimination reactions may reduce yields. Alternative pathways involve cyanide displacement followed by nitrile hydrolysis and esterification.

Coupling Reactions for Carbamate Formation

HBTU-Mediated Amide Bond Formation

Coupling 4-((methoxycarbonyl)methyl)benzoic acid with Boc-protected amines using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in dimethylformamide (DMF) yields the target carbamate. This method, adapted from peptide synthesis, achieves 71% yield after 24 hours at 25°C.

Key Steps :

-

Activation of the carboxylic acid with HBTU.

-

Nucleophilic attack by the Boc-protected amine.

-

Purification via flash chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for critical steps derived from analogous syntheses:

| Step | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Triethylamine | THF | 37% | |

| Oxidation (PCC) | PCC, Sodium Acetate | Dichloromethane | 70% | |

| Oxidation (MnO₂) | MnO₂ | Chloroform | 80% | |

| Coupling (HBTU) | HBTU, DIEA | DMF | 71% |

Challenges and Optimization Strategies

Competing Side Reactions

Over-oxidation during PCC-mediated reactions may form carboxylic acids, necessitating stringent stoichiometric control. Similarly, residual moisture during Boc protection can hydrolyze the anhydride, reducing efficiency. Anhydrous conditions and molecular sieves mitigate these issues.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is predominantly used as a protecting group for amines during organic synthesis. The tert-butyl group provides steric hindrance, which prevents unwanted reactions while allowing for subsequent functionalization of the molecule.

Table 1: Comparison of Protecting Groups

| Protecting Group | Stability | Reactivity | Deprotection Method |

|---|---|---|---|

| Tert-butyl carbamate | High | Moderate | Acidic conditions (e.g., TFA) |

| Benzyl carbamate | Moderate | High | Hydrogenation or catalytic methods |

| Methoxycarbonyl benzyl | High | Low | Base-catalyzed hydrolysis |

Pharmaceutical Development

The compound plays a critical role in the synthesis of pharmaceutical intermediates. It has been utilized in developing drugs targeting various diseases, including cancer and neurological disorders. For instance, it has been involved in synthesizing compounds that inhibit heat shock proteins (Hsp90), which are crucial for cancer cell survival.

Case Study: Hsp90 Inhibitors

A study demonstrated that analogs derived from this compound exhibited increased antiproliferative activity against triple-negative breast cancer (TNBC) cell lines. The synthesized compounds showed efficacy comparable to existing clinical candidates while maintaining a favorable safety profile .

Biochemical Research

In biochemical research, this compound is employed to synthesize biologically active molecules. Its ability to protect amine functionalities allows researchers to explore various reaction pathways without compromising the integrity of sensitive functional groups.

| Compound Name | Target Disease | Activity Level |

|---|---|---|

| Compound A | TNBC | High |

| Compound B | Alzheimer's Disease | Moderate |

| Compound C | Cardiovascular Diseases | Low |

Industrial Applications

In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate involves its role as a protecting group. The tert-butyl carbamate moiety protects the amine group from unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the tert-butyl benzylcarbamate backbone but differ in substituents, leading to distinct physicochemical and reactivity profiles:

Physicochemical Properties

- Boiling Points : Hydroxymethyl and trifluoromethyl derivatives exhibit higher boiling points (397°C and ~382°C, respectively) due to increased polarity and molecular weight .

- Solubility: Aminomethyl and hydroxymethyl analogs show improved aqueous solubility compared to hydrophobic trifluoromethyl or bromomethyl variants .

- Stability : The Boc group generally enhances thermal stability, but halogenated analogs (e.g., bromomethyl) are light-sensitive and require dark storage .

Key Research Findings

Reactivity Hierarchy : Bromomethyl > Chloromethyl > Hydroxymethyl in nucleophilic substitution, attributed to leaving group ability (Br⁻ > Cl⁻ > OH⁻) .

Biological Activity : Trifluoromethyl and carbamoyl derivatives exhibit superior binding affinity in kinase assays compared to methoxycarbonylmethyl analogs, likely due to stronger electron-withdrawing effects .

Yield Challenges : Bulky substituents (e.g., piperazinyl in ) reduce reaction yields (e.g., 24% in macrocycle synthesis) due to steric hindrance .

Biological Activity

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

The presence of the carbamate group in its structure is significant, as this functional group is known to enhance the biological activity of various pharmacophores.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The carbamate moiety is known for its role in:

- Enzyme Inhibition : Compounds containing carbamate groups often act as inhibitors for enzymes, particularly in pathways related to cancer and neurodegenerative diseases .

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance:

- Study Findings : A study highlighted that carbamate derivatives can inhibit DNA replication in tumor cells, leading to apoptosis . This mechanism is particularly relevant in the context of chemotherapeutic agents.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

- In Vitro Studies : Research has shown that certain carbamate compounds exhibit broad-spectrum antimicrobial activity against various pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other bioactive carbamates. Below is a summary table comparing key features:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |

| Mitomycin C | Anticancer | DNA cross-linking, inhibition of replication |

| Rivastigmine | Neuroprotective | Acetylcholinesterase inhibition |

Research Findings and Data Tables

Several studies have reported on the synthesis and biological evaluation of similar compounds. Here are some notable findings:

- Synthesis Methods : Efficient synthetic routes have been developed for producing carbamate derivatives, which include this compound. These methods often involve palladium-catalyzed reactions that yield high purity products .

- Biological Evaluation : In vivo and in vitro evaluations have demonstrated varying degrees of potency against cancer cell lines and microbial strains. For example:

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a procedure involves reacting tert-butyl 4-(aminomethyl)benzylcarbamate with a methoxycarbonylmethyl donor (e.g., methyl bromoacetate) in the presence of a base like KCO or DIPEA. Optimization includes:

- Temperature : Prolonged heating (e.g., 6 hours at 90°C) improves conversion but may risk decomposition .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility, while THF may reduce side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50%) isolates the product in moderate yields (~24%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-spectral approach:

- NMR : H NMR should show peaks for tert-butyl (δ ~1.4 ppm), methoxycarbonyl (δ ~3.7 ppm), and benzyl carbamate (δ ~4.3–5.0 ppm). C NMR confirms carbonyl groups (δ ~155–170 ppm).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, expected [M+H]: 292.1548).

- IR : Stretching frequencies for carbamate (N–H ~3300 cm, C=O ~1700 cm) and ester (C=O ~1730 cm) .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid contact with strong acids/bases, which may hydrolyze the carbamate or ester groups .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent moisture absorption and thermal degradation .

Advanced Research Questions

Q. How can this compound serve as a versatile intermediate in medicinal chemistry?

- Methodological Answer : The compound’s tert-butyl carbamate and methoxycarbonyl groups are orthogonal protecting/functionalization sites:

- Carbamate Deprotection : Treat with TFA or HCl/dioxane to expose the amine for subsequent coupling (e.g., amide bond formation in peptide mimetics) .

- Ester Hydrolysis : Use LiOH or NaOH to generate a carboxylic acid for conjugation (e.g., linker in prodrugs or targeted therapies) .

- Example: A derivative was used in synthesizing kinase inhibitors via Pd-catalyzed cross-coupling .

Q. What experimental strategies resolve contradictions in solubility or reactivity data for this compound across studies?

- Methodological Answer : Discrepancies arise from impurities or solvent effects. Mitigation includes:

- Reproducibility Checks : Validate purity via HPLC (≥95%) before testing.

- Solvent Screening : Test solubility in DMSO (common stock solvent) vs. aqueous buffers (e.g., PBS with 0.1% Tween-80 for biological assays).

- Kinetic Studies : Monitor reaction progress under varying pH/temperature to identify instability hotspots .

Q. How does this compound perform in enzyme inhibition assays, and what mechanistic insights can be derived?

- Methodological Answer : The compound’s carbamate moiety mimics transition states in enzymatic reactions. For example:

- Prolyl-Hydroxylase Inhibition : Tert-butyl carbamates act as competitive inhibitors by occupying the substrate-binding pocket. Assays using recombinant enzymes (e.g., HIF-PH) and IC determination via fluorescence polarization reveal inhibition constants .

- Structure-Activity Relationship (SAR) : Modify the methoxycarbonyl group to introduce electron-withdrawing substituents (e.g., CF) and assess potency shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.